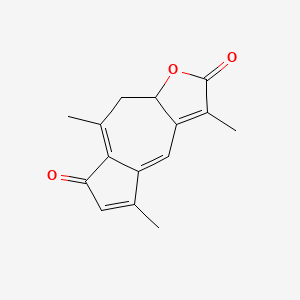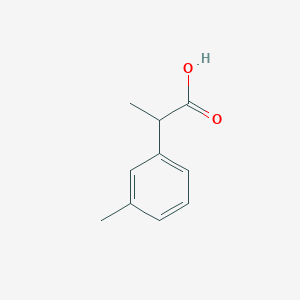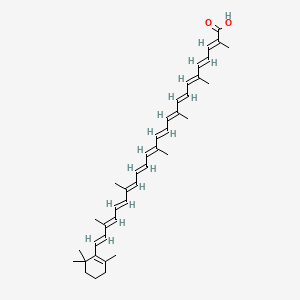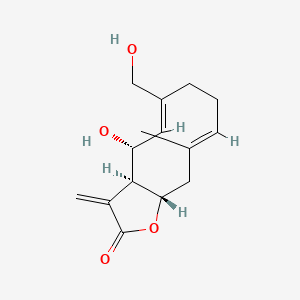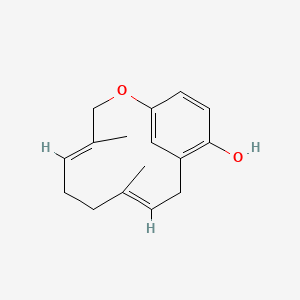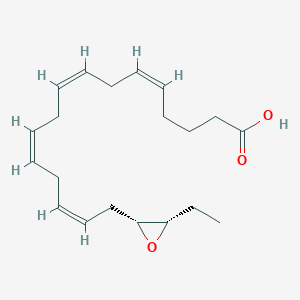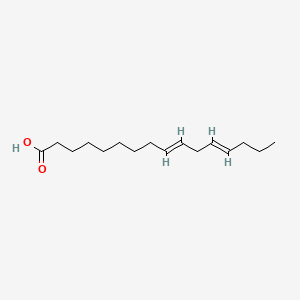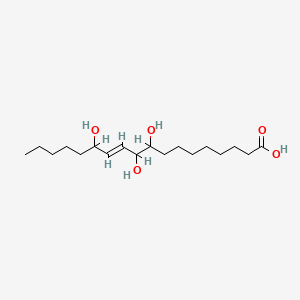
Chlorine atom
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorine(.) is a monoatomic chlorine.
Applications De Recherche Scientifique
Chlorine in Atmospheric Chemistry
Chlorine atoms play a significant role in atmospheric chemistry. They are involved in ozone depletion, particularly in the stratosphere, where reactive chlorine is released from chlorofluorocarbons (CFCs) and other organic source gases. These chlorine atoms participate in catalytic cycles that remove odd oxygen (ozone and atomic oxygen) from the atmosphere. This process is especially critical under ozone hole conditions, where the ClO dimer cycle becomes particularly important (Clarmann, 2013). Additionally, atomic chlorine and its precursors have been found to affect tropospheric ozone, a greenhouse gas potentially toxic to plant and animal life. The formation of nitryl chloride, a precursor of chlorine atoms, has been observed far from coastal areas, suggesting that significant fractions of tropospheric chlorine atoms may arise directly from anthropogenic pollutants (Thornton et al., 2010).
Chlorine in Plasma Chemistry
Chlorine atoms are crucial in plasma processing, particularly for silicon and III–V compound semiconductors. The density and behavior of atomic chlorine in inductively coupled chlorine plasmas have been studied, providing insights into its role in semiconductor fabrication (Hebner, 1997).
Chlorine in Interfacial Chemistry
Chlorine atoms interact with various surfaces and materials, which is critical in environmental science and material processing. For instance, the interaction of chlorine atoms with water has been explored, revealing insights into their reactivity and potential applications in water treatment and environmental remediation (Sevilla et al., 1997).
Chlorine in Spectrometry and Detection
Chlorine atoms can be detected through techniques like laser-induced breakdown spectrometry (LIBS), which offers a method for directly detecting chlorine and fluorine in the air. This application is significant in environmental monitoring and industrial processes (Cremers & Radziemski, 1983).
Chlorine in Atmospheric Photochemistry
The development of comprehensive chlorine chemistry modules, such as in the Master Chemical Mechanism, underscores the significance of chlorine atoms in atmospheric photochemistry. These studies help in understanding the impact of chlorine atoms on atmospheric oxidative capacity and ozone formation (Xue et al., 2015).
Propriétés
Numéro CAS |
22537-15-1 |
|---|---|
Nom du produit |
Chlorine atom |
Formule moléculaire |
Cl |
Poids moléculaire |
35.45 g/mol |
Nom IUPAC |
chlorine |
InChI |
InChI=1S/Cl |
Clé InChI |
ZAMOUSCENKQFHK-UHFFFAOYSA-N |
SMILES |
[Cl] |
SMILES canonique |
[Cl] |
Pictogrammes |
Oxidizer; Acute Toxic; Irritant; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



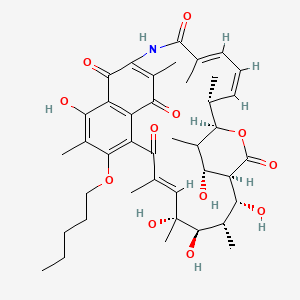
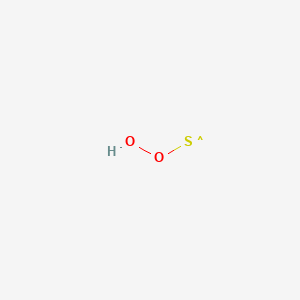
![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B1231403.png)
![8,10,14,23,25,28-Hexahydroxy-6,21-dimethoxyoctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4(9),5,7,10,19(24),20,22,25-octaene-3,12,18,27-tetrone](/img/structure/B1231409.png)
